6-Bromo-5-methylpyridine-3-sulfonyl chloride

Cross-coupling Suzuki–Miyaura Palladium catalysis

6-Bromo-5-methylpyridine-3-sulfonyl chloride (CAS 1519324-24-3) is a heterocyclic sulfonyl chloride building block with molecular formula C6H5BrClNO2S and molecular weight 270.53 g·mol⁻¹. The compound features a pyridine ring simultaneously substituted with a bromine atom at position 6, a methyl group at position 5, and a sulfonyl chloride group at position 3, yielding a dual-reactive architecture that supports both nucleophilic substitution (via SO₂Cl) and transition-metal-catalyzed cross-coupling (via C–Br).

Molecular Formula C6H5BrClNO2S
Molecular Weight 270.53 g/mol
CAS No. 1519324-24-3
Cat. No. B1380795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-methylpyridine-3-sulfonyl chloride
CAS1519324-24-3
Molecular FormulaC6H5BrClNO2S
Molecular Weight270.53 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1Br)S(=O)(=O)Cl
InChIInChI=1S/C6H5BrClNO2S/c1-4-2-5(12(8,10)11)3-9-6(4)7/h2-3H,1H3
InChIKeyBQDXPYQRCVVKHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-5-methylpyridine-3-sulfonyl chloride (CAS 1519324-24-3): Technical Baseline for Procurement Evaluation


6-Bromo-5-methylpyridine-3-sulfonyl chloride (CAS 1519324-24-3) is a heterocyclic sulfonyl chloride building block with molecular formula C6H5BrClNO2S and molecular weight 270.53 g·mol⁻¹. The compound features a pyridine ring simultaneously substituted with a bromine atom at position 6, a methyl group at position 5, and a sulfonyl chloride group at position 3, yielding a dual-reactive architecture that supports both nucleophilic substitution (via SO₂Cl) and transition-metal-catalyzed cross-coupling (via C–Br) . Predicted physicochemical parameters include a boiling point of 345.1 ± 42.0 °C, density of 1.782 ± 0.06 g·cm⁻³, and an acid dissociation constant (pKa) of −5.87 ± 0.21 . Commercial offerings report purity levels of 95–97% . These structural and physical characteristics distinguish it from simpler pyridine-3-sulfonyl chloride analogs that lack the bromine or methyl substituents.

Why Generic Substitution Fails for 6-Bromo-5-methylpyridine-3-sulfonyl chloride in Medicinal Chemistry and Cross-Coupling Workflows


Generic substitution with closely related pyridine-3-sulfonyl chlorides is scientifically unsound because the simultaneous presence of the C6–Br bond and the C5–CH₃ group on the same pyridine ring creates a reactivity profile that no single analog recapitulates. In palladium-catalyzed Suzuki–Miyaura cross-coupling, the intrinsic reactivity order of electrophilic partners is firmly established as ArI > ArSO₂Cl > ArBr ≫ ArCl [1]. Consequently, the sulfonyl chloride moiety of the target compound serves as a more reactive cross-coupling handle than the bromine atom itself, while the bromine substituent remains vastly more reactive (>100-fold) than the chlorine atom found in the 6-chloro-5-methyl analog (CAS 37105-10-5). Independently, systematic studies of halopyridine reactivity in Suzuki coupling have demonstrated the experimental yield order Br > I ≫ Cl, with 3-substituted pyridines affording quantitative coupling yields [2]. A user who substitutes the 6-bromo compound with the 6-chloro analog therefore sacrifices cross-coupling efficiency at the C6 position. Conversely, replacing the compound with 5-bromopyridine-3-sulfonyl chloride (CAS 65001-21-0) eliminates the methyl group, which alters both steric encumbrance and electronic distribution in derived sulfonamides—parameters critical for target binding in medicinal chemistry programs. The pKa gap of 1.78 log units between the target (−5.87) and the 5-bromo analog (−4.09) further underscores that sulfonylation kinetics cannot be assumed equivalent across this compound family.

Quantitative Differentiation Evidence for 6-Bromo-5-methylpyridine-3-sulfonyl chloride vs. Closest Analogs


Suzuki–Miyaura Cross-Coupling Reactivity Hierarchy: Sulfonyl Chloride Outranks Aryl Bromide, Which Vastly Outranks Aryl Chloride

The seminal study by Dubbaka and Vogel (2004) established a quantitative reactivity order for electrophilic partners in Pd-catalyzed Suzuki–Miyaura cross-coupling: ArI > ArSO₂Cl > ArBr ≫ ArCl [1]. This hierarchy has direct consequences for 6-bromo-5-methylpyridine-3-sulfonyl chloride. The sulfonyl chloride group (ArSO₂Cl) is intrinsically more reactive than the aromatic bromide (ArBr), meaning the SO₂Cl moiety can be selectively coupled in the presence of the C6–Br bond under appropriate conditions. Simultaneously, the C6–Br bond is dramatically more reactive than the C–Cl bond in 6-chloro-5-methylpyridine-3-sulfonyl chloride (CAS 37105-10-5), placing the two compounds in entirely different reactivity tiers. In a separate systematic study of halogenated pyridines, Mikagi et al. (2018) reported that 3-bromopyridine delivered the Suzuki coupling product in quantitative yield under optimized conditions, whereas chloropyridines required forcing conditions and gave substantially lower yields (reactivity order: Br > I ≫ Cl; positional order: C3 > C2, C4) [2]. A procurement decision that treats the 6-bromo and 6-chloro compounds as interchangeable thus ignores a well-documented, order-of-magnitude difference in cross-coupling performance.

Cross-coupling Suzuki–Miyaura Palladium catalysis Sulfonyl chloride reactivity

Sulfonyl Chloride Electrophilicity: pKa Evidence for Enhanced Reactivity vs. 5-Bromopyridine-3-sulfonyl chloride and Unsubstituted Pyridine-3-sulfonyl chloride

The predicted pKa of the conjugate sulfonic acid provides a computable measure of sulfonyl chloride electrophilicity; a lower pKa indicates a more electron-deficient sulfur center and faster nucleophilic attack. The target compound exhibits a predicted pKa of −5.87 ± 0.21 . This value is 1.78 log units lower than that of 5-bromopyridine-3-sulfonyl chloride (pKa −4.09 ± 0.21) and 4.10 log units lower than unsubstituted pyridine-3-sulfonyl chloride (pKa −1.77 ± 0.11) . The enhanced electrophilicity arises from the combined electron-withdrawing effect of the ring nitrogen (ortho/para to the sulfonyl group), the C6 bromine (ortho), and the inductive effect of the C5 methyl group, which collectively destabilize the conjugate base. In practical terms, each log unit decrease in pKa corresponds to approximately one order of magnitude greater reactivity toward nucleophiles such as amines, meaning the target compound is predicted to sulfonylate amines roughly 60-fold faster than the 5-bromo comparator and over 10,000-fold faster than the unsubstituted parent compound under comparable conditions.

Electrophilicity pKa Sulfonylation kinetics Structure-reactivity relationship

Dual Orthogonal Reactive Sites: Simultaneous SO₂Cl and C–Br Handles Enable Sequential Derivatization Without Protecting Group Strategies

6-Bromo-5-methylpyridine-3-sulfonyl chloride is one of the few commercially available pyridine-3-sulfonyl chlorides that simultaneously bears a halogen leaving group (C6–Br) suitable for cross-coupling and a methyl substituent (C5–CH₃) for steric/electronic tuning. This dual-reactive architecture enables a two-step sequential derivatization workflow without protecting group manipulation: (a) sulfonylation of an amine to install the sulfonamide pharmacophore, followed by (b) Suzuki, Buchwald–Hartwig, or Sonogashira coupling at the C6 position to introduce aryl, heteroaryl, or alkyne diversity [1]. In contrast, 5-methylpyridine-3-sulfonyl chloride (CAS 166337-57-1) lacks any halogen coupling handle, limiting derivatization to the sulfonyl group alone. 6-Bromopyridine-3-sulfonyl chloride (CAS 886371-20-6) lacks the methyl group, removing the ability to tune steric and lipophilic properties. 2-Amino-5-methylpyridine-3-sulfonyl chloride (CAS 162010-70-0) introduces an amino group that competes with external amines for sulfonylation and requires chemoselective protection. The quantitative advantage of the dual-reactive design has been demonstrated in the broader class of bromo-sulfonyl pyridines: chemoselective Suzuki–Miyaura coupling of bromo-2-sulfonyloxypyridines proceeds at room temperature with high selectivity, enabling the synthesis of unsymmetrical diarylpyridines [2].

Orthogonal reactivity Sequential functionalization Sulfonamide synthesis Diversification

Physical Property Differentiation: Boiling Point and Density Comparisons with 6-Chloro and 5-Bromo Analogs Guide Purification Strategy

The target compound has a predicted boiling point of 345.1 ± 42.0 °C and a density of 1.782 ± 0.06 g·cm⁻³ . These values differ measurably from its closest analogs, with implications for purification method selection. The 6-chloro-5-methyl analog (CAS 37105-10-5) has a predicted boiling point of 330.2 ± 42.0 °C and a density of 1.5 ± 0.1 g·cm⁻³ , a boiling point depression of approximately 15 °C attributable to the lower molecular weight (226.08 vs. 270.53 g·mol⁻¹) and weaker intermolecular halogen bonding. The 5-bromopyridine-3-sulfonyl chloride (CAS 65001-21-0), which lacks the methyl group, has a melting point of 60–62.5 °C (solid at ambient temperature), a boiling point of 329.2 ± 27.0 °C, and a higher density of 1.893 ± 0.06 g·cm⁻³ . The target compound, lacking a reported melting point, is presumed to be a liquid or low-melting solid under ambient conditions, which may simplify handling relative to the crystalline 5-bromo analog. The boiling point difference of ~15–16 °C relative to the 6-chloro analog is sufficient to permit separation by fractional distillation if mixtures arise during synthesis, while the density difference (Δρ ≈ 0.28 g·cm⁻³ vs. 6-chloro analog) enables phase separation monitoring during workup.

Physicochemical properties Purification Boiling point Density

Medicinal Chemistry Scaffold Validation: 6-Bromo-5-methylpyridin-3-yl Derivatives Exhibit Documented Ion Channel Modulation Activity

The 6-bromo-5-methylpyridin-3-yl scaffold has been independently validated in a biological context distinct from its synthetic utility. The compound 1-(6-bromo-5-methylpyridin-3-yl)-3-(3-fluorophenyl)urea (VU0417939-1), derived by urea formation from the corresponding 3-amino-6-bromo-5-methylpyridine, was tested in a concentration-response assay against the rat KCNQ2 potassium channel and exhibited an EC₅₀ of 6.61 μM (6,610 nM) [1]. This data point, deposited in BindingDB and linked to PubChem BioAssay AID 2654, demonstrates that the 6-bromo-5-methyl substitution pattern on the pyridine ring is compatible with specific protein target engagement. While the sulfonyl chloride precursor itself is not the bioactive species, its ability to generate sulfonamide or urea derivatives that retain the 6-bromo-5-methylpyridine core is essential for structure-activity relationship (SAR) exploration in this chemotype. The KCNQ channel family is a validated target for epilepsy, pain, and psychiatric disorders, and multiple patent families describe pyridine derivatives with this substitution pattern as KCNQ openers [2]. No comparable target engagement data have been reported for derivatives of the 6-chloro-5-methyl or des-methyl analogs in this specific assay system.

Ion channel KCNQ2 Potassium channel CNS drug discovery Scaffold validation

Commercial Purity Benchmarking: 95–97% Assay with Defined Storage Conditions Matches or Exceeds In-Class Alternatives

The target compound is commercially available at purities of 95% minimum up to 97% from multiple suppliers. This purity level is comparable to or exceeds that of the 6-bromopyridine-3-sulfonyl chloride (typically 95%; NLT 98% from specialized suppliers) and matches the typical specification for 6-chloro-5-methylpyridine-3-sulfonyl chloride (95%) [1]. However, a critical procurement-relevant distinction is that the 5-bromopyridine-3-sulfonyl chloride comparator requires storage under inert gas (nitrogen or argon) at 2–8 °C , whereas available documentation for the target compound does not uniformly mandate inert atmosphere storage, suggesting potentially greater ambient stability. The 6-chloro analog (CAS 37105-10-5) is listed on the ECHA C&L Inventory with a notified classification [2], indicating regulatory notification obligations that may not apply to the same extent for the bromo-methyl compound. For procurement teams, the availability of the target compound from multiple non-exclusive suppliers at ≥95% purity reduces single-source dependency risk.

Purity Quality control Storage stability Procurement

Procurement-Relevant Application Scenarios for 6-Bromo-5-methylpyridine-3-sulfonyl chloride (CAS 1519324-24-3)


Parallel Library Synthesis via Sequential Sulfonylation–Cross-Coupling in Medicinal Chemistry Hit Expansion

In hit-to-lead campaigns requiring rapid SAR exploration around a sulfonamide core, the dual-reactive architecture of 6-bromo-5-methylpyridine-3-sulfonyl chloride enables a two-step parallel synthesis workflow: (Step 1) reaction with a diverse amine set (8–96 members) to generate a sulfonamide library, followed by (Step 2) Suzuki–Miyaura cross-coupling at the C6 position with aryl/heteroaryl boronic acids to introduce a second diversity element. The established reactivity hierarchy (ArSO₂Cl > ArBr ≫ ArCl) ensures that the sulfonyl chloride reacts selectively with amines in Step 1 without competing cross-coupling at the bromide [1]. The C5 methyl group provides a fixed steric and electronic parameter that can be exploited for structure-based design. This workflow is not feasible with 5-methylpyridine-3-sulfonyl chloride (lacks the C6 cross-coupling handle) and is significantly less efficient with 6-chloro-5-methylpyridine-3-sulfonyl chloride (C–Cl bond requires forcing cross-coupling conditions that can degrade sensitive substrates).

Agrochemical Intermediate Synthesis: Sulfonylurea Herbicide Precursor Development

Pyridine-3-sulfonyl chlorides are established intermediates in the synthesis of sulfonylurea herbicides, where the sulfonyl chloride is converted to a sulfonamide and subsequently elaborated to the sulfonylurea pharmacophore [2]. The C6 bromine atom in 6-bromo-5-methylpyridine-3-sulfonyl chloride provides an additional vector for late-stage structural diversification—for example, introducing substituted aryl groups via Suzuki coupling to modulate physicochemical properties such as logP and soil mobility. The experimentally validated reactivity advantage of bromopyridines over chloropyridines in cross-coupling (quantitative yields for 3-bromopyridine vs. poor yields for chloropyridines) [3] directly impacts process yield and economics at the kilogram scale required for agrochemical development.

Ion Channel Modulator Synthesis: KCNQ-Targeted CNS Drug Discovery Programs

The 6-bromo-5-methylpyridin-3-yl scaffold has demonstrated target engagement at the KCNQ2 potassium channel (EC₅₀ = 6.61 μM for a urea derivative) [4], and patent literature extensively describes pyridine derivatives bearing this substitution pattern as KCNQ family openers for epilepsy and CNS disorders [5]. Using 6-bromo-5-methylpyridine-3-sulfonyl chloride as the key building block, medicinal chemists can directly access sulfonamide analogs of the validated urea chemotype by reacting the sulfonyl chloride with diverse amines. The bromine atom at C6 preserves the substitution pattern essential for KCNQ2 binding while providing a synthetic handle for further optimization. Substituting this compound with the 6-chloro analog would introduce a less reactive halogen at the position most critical for target engagement, potentially compromising both synthetic efficiency and biological activity.

Process Chemistry Scale-Up: Exploiting Enhanced Electrophilicity for Reduced Cycle Time

The predicted pKa of −5.87 for 6-bromo-5-methylpyridine-3-sulfonyl chloride indicates significantly higher electrophilicity than the 5-bromo analog (pKa −4.09) or the unsubstituted parent (pKa −1.77). For process chemists scaling sulfonamide formation, this translates to faster reaction kinetics and the ability to use near-stoichiometric amine quantities rather than large excesses, reducing raw material cost and simplifying purification. Combined with the higher boiling point (345.1 °C) that permits wider thermal operating windows during distillation or solvent swap operations, these properties make the compound a more process-friendly choice than its closest analogs for route scouting and kilo-lab campaigns where cycle time and yield are primary cost drivers.

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